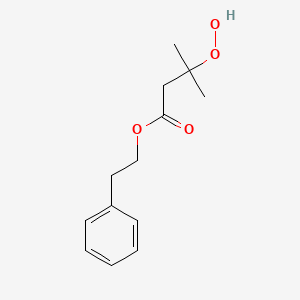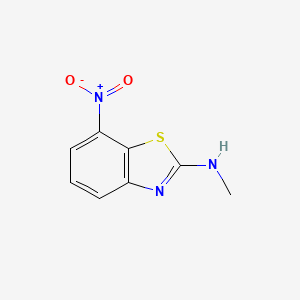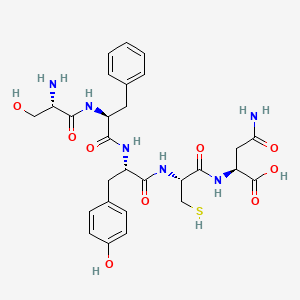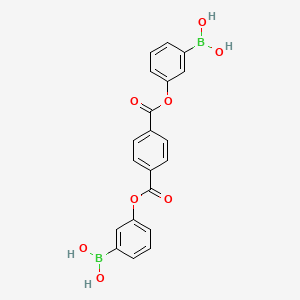![molecular formula C16H26OSi2 B14205159 3-[Dimethyl(phenyl)silyl]-1-(trimethylsilyl)pent-1-yn-3-ol CAS No. 918138-94-0](/img/structure/B14205159.png)
3-[Dimethyl(phenyl)silyl]-1-(trimethylsilyl)pent-1-yn-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Dimethyl(phenyl)silyl]-1-(trimethylsilyl)pent-1-yn-3-ol is a complex organosilicon compound. It features both dimethyl(phenyl)silyl and trimethylsilyl groups attached to a pentynol backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Dimethyl(phenyl)silyl]-1-(trimethylsilyl)pent-1-yn-3-ol typically involves the reaction of 3-(dimethylphenylsilyl)propyl chloride with trimethylsilylacetylene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
3-[Dimethyl(phenyl)silyl]-1-(trimethylsilyl)pent-1-yn-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne group can be reduced to alkenes or alkanes.
Substitution: The silyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Halogenation reagents such as NBS (N-Bromosuccinimide) or other halogen sources.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
3-[Dimethyl(phenyl)silyl]-1-(trimethylsilyl)pent-1-yn-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for other organosilicon compounds.
Biology: Potential use in the development of bioactive molecules and drug delivery systems.
Medicine: Investigated for its potential in medicinal chemistry for the synthesis of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-[Dimethyl(phenyl)silyl]-1-(trimethylsilyl)pent-1-yn-3-ol involves interactions with various molecular targets. The silyl groups can participate in hydrophobic interactions, while the hydroxyl and alkyne groups can engage in hydrogen bonding and π-π interactions, respectively. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
3-[Dimethyl(phenyl)silyl]propan-1-ol: Similar structure but lacks the trimethylsilyl and alkyne groups.
1-(Trimethylsilyl)-3-propanol: Contains a trimethylsilyl group but lacks the dimethyl(phenyl)silyl group
Uniqueness
3-[Dimethyl(phenyl)silyl]-1-(trimethylsilyl)pent-1-yn-3-ol is unique due to the presence of both dimethyl(phenyl)silyl and trimethylsilyl groups, along with an alkyne and hydroxyl group. This combination of functional groups provides a versatile platform for various chemical transformations and applications .
Propiedades
Número CAS |
918138-94-0 |
|---|---|
Fórmula molecular |
C16H26OSi2 |
Peso molecular |
290.55 g/mol |
Nombre IUPAC |
3-[dimethyl(phenyl)silyl]-1-trimethylsilylpent-1-yn-3-ol |
InChI |
InChI=1S/C16H26OSi2/c1-7-16(17,13-14-18(2,3)4)19(5,6)15-11-9-8-10-12-15/h8-12,17H,7H2,1-6H3 |
Clave InChI |
YKRKMUUIQBDPHJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C#C[Si](C)(C)C)(O)[Si](C)(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-{[5-Chloro-2-(thiophen-2-yl)-1,3-thiazol-4-yl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14205117.png)
![8-Oxabicyclo[5.1.0]octan-2-ol;phosphoric acid](/img/structure/B14205122.png)

![6-[6-(Dimethylamino)-5-(1H-pyrrol-2-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14205137.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-difluorophenyl)-3-methyl-](/img/structure/B14205147.png)


![Hexadecyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate](/img/structure/B14205162.png)
![Phenyl 5-bromo-2-[(4-propoxyphenyl)sulfanyl]benzene-1-sulfonate](/img/structure/B14205167.png)
